2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline

NorA efflux pump inhibition Antimicrobial resistance Staphylococcus aureus pharmacology

2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline (CAS 1706154-38-2) is a synthetic heterocyclic small molecule that conjugates a quinoxaline core with a 3-methanesulfonylpyrrolidine moiety via a carbonyl linker. This compound belongs to the broader class of sulfonyl pyrrolidine-quinoxaline hybrids, a scaffold family that has attracted interest for its modular architecture, including known sub-classes such as PI3K inhibitors and MMP-2 inhibitors.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35
CAS No. 1706154-38-2
Cat. No. B2691205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline
CAS1706154-38-2
Molecular FormulaC14H15N3O3S
Molecular Weight305.35
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C14H15N3O3S/c1-21(19,20)10-6-7-17(9-10)14(18)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10H,6-7,9H2,1H3
InChIKeyPMQHXODNTTZWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline (CAS 1706154-38-2): A Quinoxaline-Pyrrolidine Hybrid with Selective NorA Efflux Pump Inhibitory Activity


2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline (CAS 1706154-38-2) is a synthetic heterocyclic small molecule that conjugates a quinoxaline core with a 3-methanesulfonylpyrrolidine moiety via a carbonyl linker [1]. This compound belongs to the broader class of sulfonyl pyrrolidine-quinoxaline hybrids, a scaffold family that has attracted interest for its modular architecture, including known sub-classes such as PI3K inhibitors and MMP-2 inhibitors [2]. The specific combination of the electron-deficient quinoxaline and the polar sulfonyl pyrrolidine substituent creates a molecular topology that has been profiled in public bioactivity databases for its interaction with the NorA efflux pump in Staphylococcus aureus [1].

Why Generic Substitution Is Inadequate for 2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline in Targeted Prokaryotic Efflux Pump Research


Within the chemical space of quinoxaline-pyrrolidine conjugates, subtle structural variations lead to profound shifts in target engagement and selectivity profile . For instance, N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is described as a PI3K inhibitor [1], whereas 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline exhibits measurable activity against the NorA efflux pump [2]. Similarly, the sulfonyl pyrrolidine-based MMP-2 inhibitor series reported by Cheng et al. (e.g., compound 6a-d) shows specificity for human matrix metalloproteinases rather than bacterial resistance mechanisms . The position of the carbonyl linker (2-position vs. 6-position of the quinoxaline) and the substitution pattern on the pyrrolidine ring (N-sulfonyl vs. 3-methanesulfonyl) are critical determinants of molecular recognition. These pharmacophoric differences preclude the assumption that in-class quinoxaline-pyrrolidine compounds are functionally interchangeable, making empirical verification of the specific compound essential for experiments targeting bacterial efflux systems.

Quantitative Differentiation Evidence for 2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline (CAS 1706154-38-2)


NorA Efflux Pump Inhibition in Staphylococcus aureus SA-1199B: Potency Cross-Comparison with Structurally Related Quinoxaline-Pyrrolidine Derivatives

2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline demonstrates an IC50 of 2,800 nM (2.8 µM) against the NorA quinolone resistance efflux pump in Staphylococcus aureus strain SA-1199B expressing the GrlA A116E mutant, as quantitatively measured by ethidium bromide (EtBr) efflux reduction assay [1]. In contrast to the N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide analog, which is profiled as a PI3K pathway modulator, the target compound is specifically measured for prokaryotic efflux pump activity, representing a functionally orthogonal biological profile . No direct head-to-head comparison data are available for other close structural analogs in the NorA assay, and this evidence is classified as cross-study comparable based on publicly available pharmacological annotation differences.

NorA efflux pump inhibition Antimicrobial resistance Staphylococcus aureus pharmacology

Structural Differentiation from Quinoxaline-Pyrrolidine MMP-2 Inhibitors: Carbonyl Attachment Position Dictates Biological Target Class

The sulfonyl pyrrolidine-quinoxaline hybrids reported by Cheng et al. (2008) as MMP-2/APN inhibitors feature a distinct structural architecture where the sulfonyl pyrrolidine is connected to the quinoxaline core through a different linkage topology compared to the target compound [1]. In the MMP-2 inhibitor series (compounds 6a-d, IC50 values in the micromolar range against MMP-2), the bioactive conformation is modeled to engage the catalytic zinc of the human matrix metalloproteinase active site [1]. However, these compounds were not tested for NorA efflux pump activity. The target compound, with its specific 2-carbonyl attachment and 3-methanesulfonyl substitution, demonstrates bacterial NorA engagement rather than human MMP-2 inhibition. This change from a human anti-cancer protease target to a prokaryotic resistance mechanism target highlights the exquisite sensitivity of the biological readout to subtle changes in molecular connectivity. The aryl substitution at the 6-position of the quinoxaline core (as observed in 6-[3-(2-methylpropane-2-sulfonyl)pyrrolidine-1-carbonyl]quinoxaline, marketed as an antimicrobial candidate) further corroborates the dependence of biological selectivity on the attachment position .

Structure-Activity Relationship Scaffold selectivity MMP-2 vs. bacterial efflux

Physicochemical Property Determinants: Comparison to Non-Sulfonyl Pyrrolidine-Quinoxaline Congeners

The presence of the methanesulfonyl electron-withdrawing group (σp ~ 0.72) on the pyrrolidine ring of the target compound substantially alters its polarity and hydrogen-bond acceptor capacity compared to unsubstituted pyrrolidine-quinoxaline analogs or those bearing only simple alkyl substituents [1]. While no experimentally measured logP or solubility data are publicly available for this compound in authoritative databases such as PubChem or ChemSpider, class-level inference indicates that the sulfonyl moiety increases topological polar surface area (TPSA) and reduces logP relative to non-sulfonylated comparators [2]. For example, the 3-(methylsulfonyl)pyrrolidine fragment alone has an estimated TPSA of 45.8 Ų and can act as a hydrogen-bond acceptor; when conjugated with quinoxaline-2-carbonyl (TPSA contribution ~ 43.0 Ų), the predicted composite TPSA of the target compound reaches approximately 89 Ų, compared to an estimated TPSA of approximately 50–55 Ų for simple alkyl-pyrrolidine-quinoxaline hybrids, suggesting enhanced aqueous solubility and potentially altered membrane permeability [3]. No head-to-head measurements (logD, kinetic solubility, PAMPA permeability) against structurally defined comparators are present in the scientific literature.

Physicochemical properties Solubility prediction Permeability

Absence of Primary Literature Pharmacokinetic and In Vivo Data: A Critical Evidence Gap

A systematic search of PubMed, Google Scholar, and the SureChEMBL patent database using the terms "2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline", "1706154-38-2", "(3-(methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone", and "CHEMBL4163342" returned no peer-reviewed publications containing in vivo pharmacokinetic (PK), pharmacodynamic (PD), or toxicological data for this compound [1]. No ADME parameters (e.g., metabolic stability, CYP450 inhibition, plasma protein binding) have been reported in the scientific literature for this compound. No maximum tolerated dose (MTD), oral bioavailability, or tissue distribution data are available. For comparison, several related quinoxaline-pyrrolidine derivatives have been included in patent filings (e.g., WO2023081967, US20100234386A1) and peer-reviewed structure-activity relationship studies [2], but this specific compound has not advanced beyond in vitro profiling in the NorA assay. This constitutes a significant differentiation gap: while the NorA target engagement data provides a clearly defined starting point, users considering in vivo efficacy studies must anticipate synthetic scale-up, formulation development, and preliminary PK assessment.

Data availability Procurement risk assessment In vivo validation

Evidence-Based Application Scenarios for 2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline in Antimicrobial Resistance Research


NorA Efflux Pump Probe for Studying Fluoroquinolone Resistance Reversal in S. aureus

The measured NorA inhibitory activity (IC50 = 2,800 nM) of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline establishes it as a tool compound for investigating efflux-mediated fluoroquinolone resistance in Staphylococcus aureus [1]. Researchers can use this compound in combination with ciprofloxacin or norfloxacin in checkerboard assays to quantify the extent of resistance reversal conferred by NorA inhibition, particularly in GrlA mutant strains such as SA-1199B. The compound's moderate potency suggests its suitability as a starting scaffold for medicinal chemistry optimization aimed at improving NorA binding affinity, rather than as a final therapeutic candidate.

Structural Biology of Quinoxaline-Pyrrolidine-NorA Binding Interactions

Given the absence of a co-crystal structure of the NorA-Methanesulfonylpyrrolidine-quinoxaline complex, structural biologists may use this compound for soaking or co-crystallization experiments with purified NorA protein [1]. The methanesulfonyl moiety can potentially engage in hydrogen-bonding interactions with polar residues in the NorA binding pocket, providing a starting point for fragment-based drug design. The distinct quinoxaline-2-carbonyl topology differentiates this compound from other NorA inhibitors such as reserpine and piperine, potentially enabling the elucidation of novel binding modes.

Comparative Selectivity Profiling Against Human ABC and SLC Transporters

To establish the selectivity profile of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline, researchers can screen it against a panel of human efflux transporters (e.g., P-glycoprotein, BCRP, MRP1) at concentrations up to 10–30 µM [1][2]. The predicted TPSA of approximately 89 Ų suggests moderate passive permeability, a property that can be experimentally validated via Caco-2 or MDCK monolayer assays. Comparative data against the PI3K-inhibiting analog N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide would provide insights into the structural determinants of prokaryotic versus eukaryotic transporter selectivity.

Chemical Starting Point for Structure-Activity Relationship (SAR) Campaigns Targeting Efflux Pump Inhibitors

Medicinal chemistry teams can utilize 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline as a validated hit for initiating SAR exploration around the NorA pharmacophore [1]. Systematic modifications, including replacement of the methyl group on the sulfonyl with larger alkyl or aryl substituents, variation of the quinoxaline substitution pattern, and exploration of alternative heterocyclic cores (e.g., quinazoline, benzimidazole), can be benchmarked against the 2,800 nM IC50 baseline. The well-precedented synthetic accessibility of quinoxaline-2-carbonyl chlorides facilitates the generation of focused compound libraries for this SAR campaign [2].

Quote Request

Request a Quote for 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.